Cas no 34391-04-3 ((R)-Salbutamol)

(R)-Salbutamol Chemical and Physical Properties
Names and Identifiers
-
- Salbutamol
- (L)-Albuterol
- 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
- (R)-(-)-Salbutamol
- 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
- Levalbuterol HCl
- (-)-Albuterol
- (-)-Salbutamol
- (R)-Salbutamol
- Levalbuterol
- Levosalbutamol
- R-albuterol
- UNII-EDN2NBH5SS
- Q408709
- levosalbutamolum
- (R)-albuterol
- A822211
- (-)-Albuterol sulfate (1
- levalbuterol inhalation 0.63mg/3mL
- R-Salbutamol
- EDN2NBH5SS
- NCGC00015955-03
- levalbuterol inhalation 1.25mg/3mL
- Levalbuterol Inhalation
- (-)-alpha(sup 1)-(((1,1-Dimethylethyl)amino)methyl)-4-hydroxy-1,3-benzenedimethanol
- Salbutamol (hemisulfate)
- Tocris-0634
- GTPL9816
- CHEMBL1002
- 4-[(1R)-2-(tert-butylamino)-1-hydroxy-ethyl]-2-(hydroxymethyl)phenol
- Lopac-S-8260
- AKOS005552518
- Albuterol; AH-3365; (R)-albuterol; R-albuterol; R albuterol
- AC-1542
- F2173-0564
- (R)-Albuterol;(R)-Salbutamol;Levosalbutamol
- 324000-04-6
- BRD-K34469523-003-01-4
- NCGC00024698-01
- BDBM50361247
- (R) - Albuterol
- Levosalbutamol (INN)
- D08124
- alpha-1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol
- ASF-1096
- LEVOSALBUTAMOL [WHO-DD]
- Lopac-S-5013
- DB13139
- Albuterol (r)-form
- Xopenex
- (R)-4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol
- 1,3-Benzenedimethanol, alpha1-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-, (alpha1R)-
- LEVOSALBUTAMOL [MART.]
- (R)-.ALPHA.(SUP 1)-((TERT-BUTYLAMINO)METHYL)-4-HYDROXY-M-XYLENE-.ALPHA.,.ALPHA.'-DIOL
- Levosalbutamol [INN]
- NCGC00016736-01
- (R)-alpha1-((tert-Butylamino)methyl)-4-hydroxy-m-xylene-alpha,alpha'-diol
- LEVALBUTEROL [VANDF]
- DTXSID80187964
- ALBUTEROL (R)-FORM [MI]
- HY-B1675
- NCGC00015955-01
- GLXC-25242
- SCHEMBL4003
- 34391-04-3
- m-Xylene-alpha,alpha'-diol, alpha(sup 1)-((tert-butylamino)methyl)-4-hydroxy-, (R)-(-)-
- Albuterol (hemisulfate);AH-3365 (hemisulfate)
- NS00123698
- NDAUXUAQIAJITI-LBPRGKRZSA-N
- (R)-alpha(sup 1)-((tert-Butylamino)methyl)-4-hydroxy-m-xylene-alpha,alpha'-diol
- levalbuterol inhalation 0.31mg/3mL
- CAS-18559-94-9
- BIDD:GT0508
- J-019582
- BCP28425
- 1,3-Benzenedimethanol, alpha(sup 1)-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-, (-)-
- LEVOSALBUTAMOL (MART.)
- Levolin
- CHEBI:8746
- 4-((1R)-2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol
- NCGC00015955-02
- DTXCID40110455
- SBI-0206903.P001
- EN300-1699072
- CS-0013639
- 68H
- BBL010806
- BRD-K34469523-003-03-0
- DA-74972
- STK618645
-
- Inchi: 1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3
- InChI Key: NDAUXUAQIAJITI-LBPRGKRZSA-N
- SMILES: CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O
Computed Properties
- Exact Mass: 239.15200
- Monoisotopic Mass: 239.152144
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.7
- XLogP3: 0.3
Experimental Properties
- Density: 1.152
- Boiling Point: 433.5°Cat760mmHg
- Flash Point: 159.5°C
- PSA: 72.72000
- LogP: 1.69690
(R)-Salbutamol Security Information
(R)-Salbutamol Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(R)-Salbutamol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | R225325-500mg |
(R)-Salbutamol |
34391-04-3 | 500mg |
$ 800.00 | 2023-09-06 | ||
Enamine | EN300-1699072-0.05g |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
34391-04-3 | 0.05g |
$1054.0 | 2023-09-20 | ||
TRC | R225325-1000mg |
(R)-Salbutamol |
34391-04-3 | 1g |
$1499.00 | 2023-05-17 | ||
Enamine | EN300-1699072-0.1g |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
34391-04-3 | 0.1g |
$1270.0 | 2023-09-20 | ||
TRC | R225325-100mg |
(R)-Salbutamol |
34391-04-3 | 100mg |
$190.00 | 2023-05-17 | ||
TRC | R225325-1g |
(R)-Salbutamol |
34391-04-3 | 1g |
$ 1240.00 | 2022-06-03 |
(R)-Salbutamol Related Literature
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1. Development of a label-free and reagentless plasmonic immunosensor for the detection of salbutamolYiting Wu,Peipei Dong,Anping Deng,Junwei Di Anal. Methods 2013 5 5222
-
Luca Banfi,Andrea Basso,Chiara Lambruschini,Lisa Moni,Renata Riva Chem. Sci. 2021 12 15445
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Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
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4. Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanismAnamarija Kne?evi?,Jurica Novak,Anita Bosak,Marijana Vinkovi? Org. Biomol. Chem. 2020 18 9675
-
ángel L. Fuentes de Arriba,Luis Simón,Omayra H. Rubio,Laura M. Monleón,Victoria Alcázar,Francisca Sanz,César A. Raposo,Joaquín R. Morán Chem. Commun. 2016 52 12582
Additional information on (R)-Salbutamol
(R)-Salbutamol: A Comprehensive Overview
(R)-Salbutamol, also known by its CAS number 34391-04-3, is a widely recognized and extensively studied bronchodilator used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This compound belongs to the class of beta-2 adrenergic receptor agonists, which work by relaxing smooth muscles in the airways, thereby improving airflow and reducing breathing difficulties.
The chemical structure of (R)-Salbutamol is characterized by its (R) configuration at the chiral center, which distinguishes it from its enantiomer, levosalbutamol. This stereochemical difference plays a crucial role in its pharmacokinetics and pharmacodynamics. Recent studies have highlighted the importance of chirality in drug design, emphasizing how the spatial arrangement of atoms can significantly influence therapeutic efficacy and safety profiles.
One of the most notable advancements in the research of (R)-Salbutamol involves its use in combination therapies. For instance, studies published in 2023 have demonstrated enhanced efficacy when (R)-Salbutamol is combined with inhaled corticosteroids for managing severe asthma cases. These findings underscore the compound's versatility and its potential to be integrated into more comprehensive treatment regimens.
The mechanism of action of (R)-Salbutamol involves activation of beta-2 adrenergic receptors, leading to the activation of protein kinase A and subsequent phosphorylation of myosin light chain phosphatase. This cascade results in relaxation of bronchial smooth muscles, thereby alleviating respiratory symptoms. Recent research has also explored the role of epigenetic modifications in modulating the response to beta-agonists like (R)-Salbutamol, suggesting that individual genetic variability may influence treatment outcomes.
In terms of clinical applications, (R)-Salbutamol is primarily administered via inhalation, ensuring rapid delivery to the target site with minimal systemic side effects. However, recent innovations have introduced new delivery mechanisms, such as dry powder inhalers and nebulizers with improved drug retention properties. These advancements aim to enhance patient compliance and reduce waste, particularly in pediatric populations.
Emerging research has also focused on the potential of (R)-Salbutamol in non-traditional therapeutic areas. For example, studies are exploring its role in managing exercise-induced bronchoconstriction (EIB) among athletes and individuals with active lifestyles. The compound's ability to provide rapid relief has made it a popular choice for pre-exercise use, though ongoing research is needed to assess long-term safety profiles.
The safety profile of (R)-Salbutamol has been extensively studied over decades, with well-documented side effects including tremors, palpitations, and headache. However, recent clinical trials have reported a lower incidence of adverse effects compared to older beta-agonists due to improvements in drug formulation and delivery systems.
In conclusion, (R)-Salbutamol, identified by its CAS number 34391-04-3 strong>, remains a cornerstone in respiratory medicine due to its efficacy and well-understood pharmacology. As research continues to uncover new applications and optimize delivery methods, this compound is poised to remain a critical component of asthma and COPD management strategies for years to come.
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